molecular formula C10H12N2O B2410463 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one CAS No. 1461715-03-6

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one

Cat. No. B2410463
CAS RN: 1461715-03-6
M. Wt: 176.219
InChI Key: FYXVAQYBCJVAAM-UHFFFAOYSA-N
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Description

“4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1461715-03-6 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 4-methyl-4-(2-pyridinyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine . The structure of the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Cognitive Disorders and Neurological Applications

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one derivatives, such as PF-04447943, have been explored for their potential in treating cognitive disorders. Specifically, PF-04447943 is a novel PDE9A inhibitor that has shown promise in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models, and stabilizing synapses in amyloid precursor protein (APP) transgenic mouse models. Clinical trials have reported it to be well-tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, marking its significance as a pharmacological tool for testing clinical hypotheses in conditions associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Structural and Spectral Analysis

The structural and spectral characteristics of derivatives related to this compound have been a subject of research. N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, thioanalogues of the compound, were synthesized and their structures were confirmed through various spectroscopic techniques. The study found that pyridine rings in these compounds adopt specific orientations and observed interactions like electron delocalization within the thiolactam group and stacking interactions between pyridine rings, contributing to our understanding of the molecule's physicochemical properties (Wojciechowska-Nowak et al., 2011).

Optoelectronic and Electrooptic Film Fabrication

The compound's derivatives have been utilized in the synthesis of dibranched, heterocyclic "push-pull" chromophores, which are significant in optoelectronics. These derivatives have been used in chemisorptive reactions with iodobenzyl-functionalized surfaces to create monolayer films, demonstrating the compound's versatility in thin-film microstructure and nonlinear optical response applications. This research underscores the importance of molecular architecture and film growth methods on the film's microstructure and optical/electrooptic response, highlighting the compound's role in advanced material science (Facchetti et al., 2006).

Cancer Research and Synthesis of Novel Compounds

The compound's derivatives have been involved in the synthesis of novel compounds with potential anticancer activity. An efficient microwave-assisted one-pot procedure was proposed for synthesizing new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These compounds were evaluated against 60 different human cancer cell lines, and some showed potent anticancer activity, indicating the potential role of the compound's derivatives in drug discovery and cancer treatment (Hadiyal et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-methyl-4-pyridin-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXVAQYBCJVAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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